

Spectroscopic Profile of Ethyl Benzimidate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl benzimidate*

Cat. No.: B1620460

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl benzimidate** ($C_9H_{11}NO$), a significant intermediate in the synthesis of various organic compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of value to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Ethyl benzimidate is a carboximidate ester that serves as a versatile building block in organic chemistry. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in synthetic processes. This document summarizes the key spectroscopic signatures of **ethyl benzimidate**.

Spectroscopic Data

The following tables present the quantitative spectroscopic data for **ethyl benzimidate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of **Ethyl Benzimidate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.15	dd	8.5, 1.3	2H	Aromatic (ortho-protons)
7.80	t	7.5	1H	Aromatic (para-proton)
7.67–7.61	m	-	1H	Aromatic (meta-proton)
7.55–7.48	m	-	1H	Aromatic (meta-proton)
4.65	q	7.0	2H	-OCH ₂ CH ₃
1.47	t	7.0	3H	-OCH ₂ CH ₃

Solvent: Chloroform-d, Instrument Frequency: 600 MHz[1]

Table 2: ^{13}C NMR Spectral Data of **Ethyl Benzimidate**

Chemical Shift (δ) ppm	Assignment
171.20	C=N
135.74	Aromatic (quaternary C)
129.61	Aromatic CH
129.57	Aromatic CH
126.52	Aromatic CH
70.19	-OCH ₂ CH ₃
13.96	-OCH ₂ CH ₃

Solvent: Chloroform-d, Instrument Frequency: 151 MHz[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of **Ethyl Benzimidate**

Wavenumber (cm ⁻¹)	Assignment
2983.83	C-H stretch (methyl)
2929.83, 2850.75	C-H stretch (methylene)
1631.75	C=N stretch
1064.69	C-O-C stretch (ether)
700.15	C-H bend (benzene)

Matrix: KBr[[1](#)]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **Ethyl Benzimidate**

m/z	Relative Intensity (%)	Method
150.0913	[M+H] ⁺	ESI-MS
121	50	GC-MS (EI)
105	99.99	GC-MS (EI)
104	65.50	GC-MS (EI)
103	30	GC-MS (EI)
77	55	GC-MS (EI)

ESI-MS data sourced from a research article.[\[1\]](#) GC-MS data sourced from PubChem.

Experimental Protocols

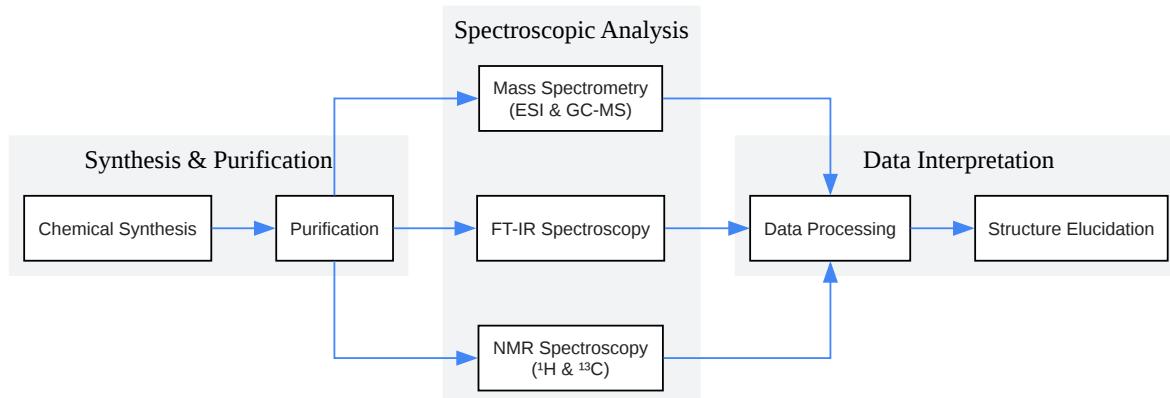
The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like **ethyl benzimidate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **ethyl benzimidate** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 600 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of solid **ethyl benzimidate** is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS): A dilute solution of **ethyl benzimidate** is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system. The sample is ionized by applying a high voltage to a capillary, and the resulting ions are analyzed by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of **ethyl benzimidate** in a volatile solvent is injected into the gas chromatograph. The compound is vaporized and separated from other components on a capillary column. The eluting compound then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting fragments are separated by their mass-to-charge ratio to produce the mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **ethyl benzimidate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Benzimidate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1620460#spectroscopic-data-of-ethyl-benzimidate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com